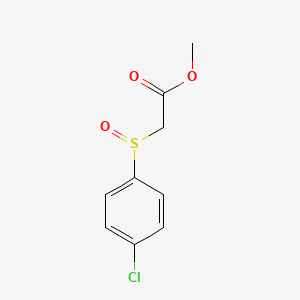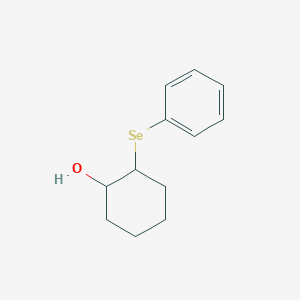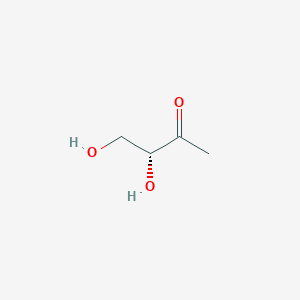
2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a propenyl group attached to an amine group, with additional phenyl and chlorophenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of aniline derivatives with propenyl halides in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into amines with different substituents.
Substitution: Nucleophilic substitution reactions can replace the propenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chlorophenyl)-2-propen-1-amine
- N-Benzyl-2-propen-1-amine
- N-Isopropyl-2-propen-1-amine
Uniqueness
2-Propen-1-amine, 3-(2-chlorophenyl)-N,N-dimethyl-3-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of phenyl and chlorophenyl groups makes it particularly interesting for applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
66171-84-4 |
|---|---|
Fórmula molecular |
C17H18ClN |
Peso molecular |
271.8 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-N,N-dimethyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C17H18ClN/c1-19(2)13-12-15(14-8-4-3-5-9-14)16-10-6-7-11-17(16)18/h3-12H,13H2,1-2H3 |
Clave InChI |
HCMDSXUJKIHBAB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC=C(C1=CC=CC=C1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)



![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)

![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)





